molecular formula C18H14F3N3O3 B3150696 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid CAS No. 692732-72-2

2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid

Cat. No. B3150696
CAS RN: 692732-72-2
M. Wt: 377.3 g/mol
InChI Key: OONQDSOEIRYYQN-UHFFFAOYSA-N
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Description

“2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid” is a chemical compound with the molecular formula C18H14F3N3O3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H14F3N3O3 . Further details about its structure are not available in the search results.

Scientific Research Applications

Fascinating Variability in Chemistry and Properties

Benzimidazole derivatives like 2,6-bis-(benzimidazol-2-yl)-pyridine exhibit a wide range of properties, including magnetic, biological, and electrochemical activities. This versatility suggests potential for further investigation into unknown analogs of such compounds, highlighting the gaps in current research and the promise for novel applications (Boča, Jameson, & Linert, 2011).

Stability and Degradation Pathways

A study on nitisinone, a related compound, explores its stability and degradation products under various conditions. Findings indicate stability increases with pH, and two major stable degradation products were identified, suggesting implications for environmental and pharmacological safety and effectiveness (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Synthetic Utilities and Medicinal Perspectives

The synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines demonstrates the chemical versatility of benzimidazole derivatives. These compounds have significant medicinal applications, including antimicrobial, antiviral, and anticancer properties (Ibrahim, 2011).

Benzimidazole Derivatives as Therapeutic Agents

Mannich bases of benzimidazole derivatives are highlighted for their extensive pharmacological functions, ranging from antimicrobial to antihypertensive and anti-cancer activities. These findings underscore the significant role benzimidazole derivatives play in medicinal chemistry and drug development (Vasuki et al., 2021).

Comprehensive Review on Therapeutic Potential

Benzimidazole is recognized for its wide-ranging biological and clinical applications, including antimicrobial, antiviral, and anticancer activities. The diversity of pharmacologically active compounds derived from the benzimidazole nucleus underscores its importance in the development of new therapeutic agents (Babbar, Swikriti, & Arora, 2020).

properties

IUPAC Name

2-[2-[2-(trifluoromethyl)benzimidazol-1-yl]propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3/c1-10(15(25)22-12-7-3-2-6-11(12)16(26)27)24-14-9-5-4-8-13(14)23-17(24)18(19,20)21/h2-10H,1H3,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONQDSOEIRYYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)O)N2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135518
Record name 2-[[1-Oxo-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

692732-72-2
Record name 2-[[1-Oxo-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692732-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[1-Oxo-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid
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2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid
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2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid
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2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid
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2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid
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2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid

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